
N-Diazoacetylglycine isopropylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Diazoacetylglycine isopropylamide is a synthetic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to an organic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Diazoacetylglycine isopropylamide typically involves the reaction of glycine derivatives with diazoacetyl compounds. One common method is the reaction of glycine isopropylamide with diazoacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the diazo group. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to achieve high purity levels required for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-Diazoacetylglycine isopropylamide undergoes several types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or alkylating agents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N-Diazoacetylglycine isopropylamide has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential as an antimetastatic agent in cancer therapy.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of N-Diazoacetylglycine isopropylamide involves the interaction of the diazo group with biological molecules. In cancer cells, it is believed to induce DNA damage, leading to the activation of repair pathways and ultimately inhibiting cell proliferation . The compound may also interfere with the detachment of tumor cells from the primary site, preventing metastasis .
Comparación Con Compuestos Similares
N-Diazoacetylglycine isopropylamide can be compared with other diazo compounds, such as:
- N-Diazoacetylglycine hydrazide
- N-Diazoacetylglycine ethyl ester
- Azaserine (O-diazoacetyl-L-serine)
- 6-Diazo-5-oxo-L-norleucine (DON)
These compounds share similar structural features but differ in their biological activities and applications. For example, azaserine and DON are known for their roles in inhibiting specific enzymes involved in nucleotide biosynthesis .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and ability to interact with biological molecules make it a valuable tool for research and development in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
52819-98-4 |
|---|---|
Fórmula molecular |
C7H12N4O2 |
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
N-(2-diazoacetyl)-2-(propan-2-ylamino)acetamide |
InChI |
InChI=1S/C7H12N4O2/c1-5(2)9-3-6(12)11-7(13)4-10-8/h4-5,9H,3H2,1-2H3,(H,11,12,13) |
Clave InChI |
QQWSUUVKQZGZHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(=O)NC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-](/img/structure/B14639903.png)
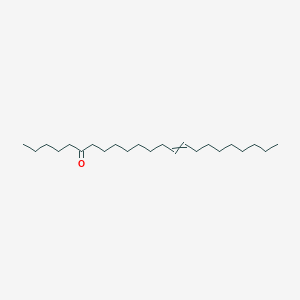
![Diethyl [phenyl(trimethylsilyl)methyl]propanedioate](/img/structure/B14639932.png)

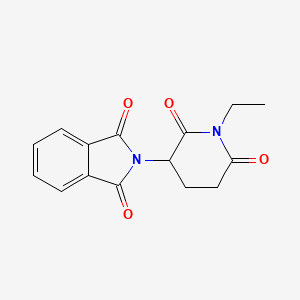
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
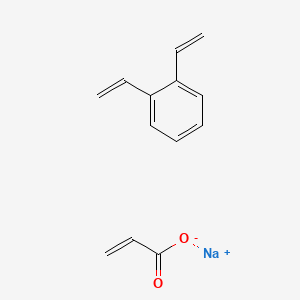
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
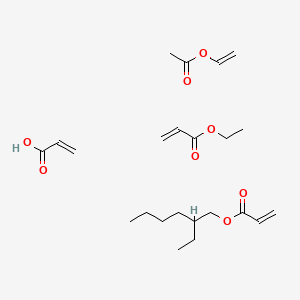
![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
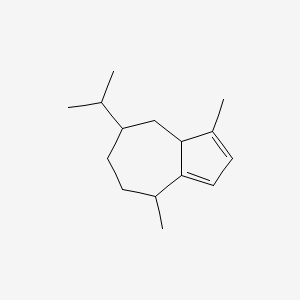
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
